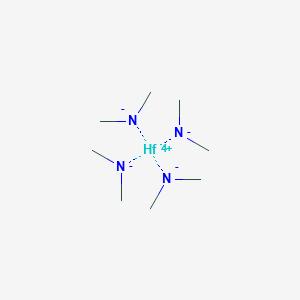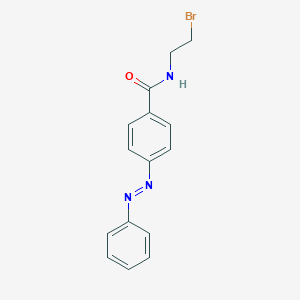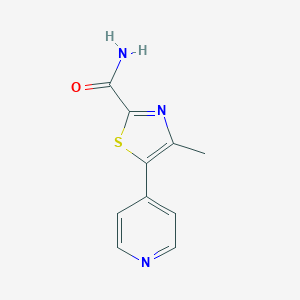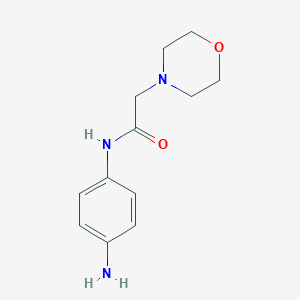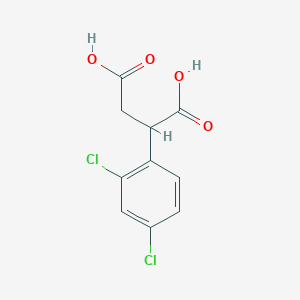
2-(2,4-Dichlorophenyl)succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(2,4-Dichlorophenyl)succinic acid" is a specific chemical compound that has been studied for various applications, including its synthesis, molecular structure, chemical reactions, and both physical and chemical properties. Research in these areas provides a foundational understanding of the compound's characteristics and potential applications in various fields, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related compounds such as "2-(4-chlorophenyl)succinic acid" through enantioseparation techniques using countercurrent chromatography highlights the methodologies that can be applied for the synthesis and separation of similar dichlorophenyl succinic acid derivatives. Hydroxypropyl-β-cyclodextrin has been used as a chiral selector to successfully enantioseparate these compounds, demonstrating the compound's ability to be synthesized and separated into its enantiomers under optimized conditions (Yang Jin et al., 2020).
Molecular Structure Analysis
Studies involving similar dichlorophenyl compounds have elucidated their molecular structures through techniques such as X-ray diffraction. For example, the crystal structure of a chloramphenicol derivative showed significant hydrogen bonding, which is relevant in understanding the molecular structure and interactions of "2-(2,4-Dichlorophenyl)succinic acid" (R. F. Fernandes et al., 2017).
Chemical Reactions and Properties
Research on dicarboxylic acids, including succinic acid derivatives, has provided insights into their chemical reactions and properties. The photooxidation study of dicarboxylic acids identifies succinic acid as having the lowest photooxidation rate among C2–C9 dicarboxylic acids, suggesting specific chemical reactivity and stability characteristics relevant to "2-(2,4-Dichlorophenyl)succinic acid" (Liming Yang et al., 2008).
Physical Properties Analysis
The physical properties of succinic acid derivatives have been thoroughly studied, providing valuable information on their conformational preferences, which can extend to the understanding of "2-(2,4-Dichlorophenyl)succinic acid." For instance, the analysis of succinic acid's native structure reveals a preference for the gauche conformer over the trans form, indicating specific structural and physical properties (Michaela K Jahn et al., 2015).
Chemical Properties Analysis
The chemical properties of succinic acid and its derivatives, including reactivity, have been explored through various studies. For example, the synthesis and characterization of N-substituted succinamic acid compounds from succinic anhydride demonstrate the chemical versatility and reactivity of the succinic acid backbone, which can be applied to understanding the reactivity and chemical properties of "2-(2,4-Dichlorophenyl)succinic acid" (Chen Qi-fan, 2010).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)
- Safety Information : Handle with care, use appropriate protective equipment, and follow safety guidelines.
Direcciones Futuras
Future research could focus on:
- Biological Activity : Investigate potential applications in medicine or other fields.
- Synthetic Routes : Develop efficient synthetic methods.
- Structural Modifications : Explore derivatives for improved properties.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c11-5-1-2-6(8(12)3-5)7(10(15)16)4-9(13)14/h1-3,7H,4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQQTPHUAHBHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388055 |
Source


|
| Record name | 2-(2,4-dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)succinic acid | |
CAS RN |
103754-45-6 |
Source


|
| Record name | 2-(2,4-dichlorophenyl)succinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80388055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

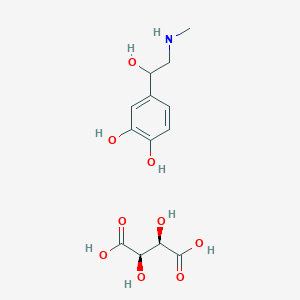
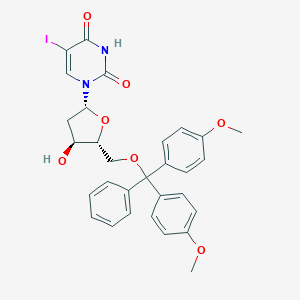
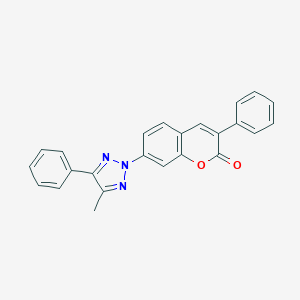
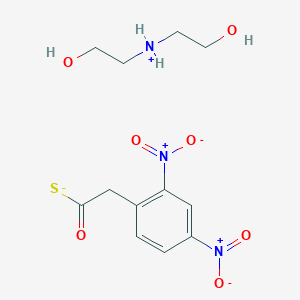
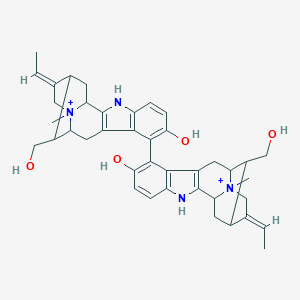
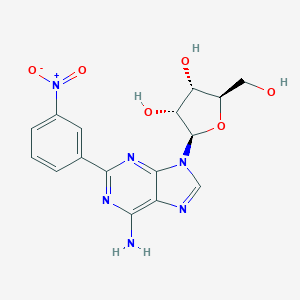
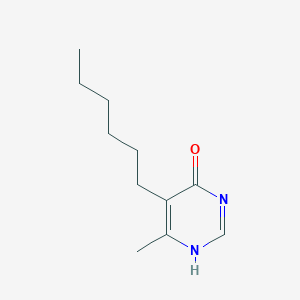
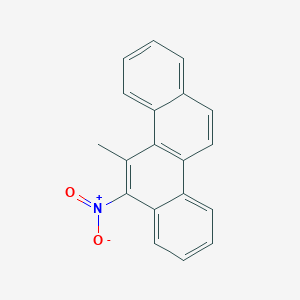
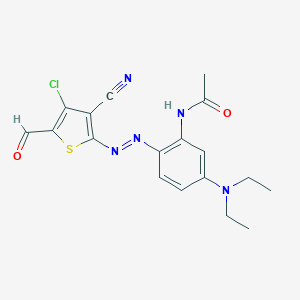
![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
